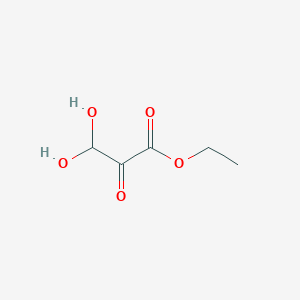

Ethyl 3,3-dihydroxy-2-oxopropanoate

Description

Structure

3D Structure

Properties

CAS No. |

138380-46-8 |

|---|---|

Molecular Formula |

C5H8O5 |

Molecular Weight |

148.11 g/mol |

IUPAC Name |

ethyl 3,3-dihydroxy-2-oxopropanoate |

InChI |

InChI=1S/C5H8O5/c1-2-10-5(9)3(6)4(7)8/h4,7-8H,2H2,1H3 |

InChI Key |

XSQBUSBHZUKJFU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)C(O)O |

Canonical SMILES |

CCOC(=O)C(=O)C(O)O |

Other CAS No. |

138380-46-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3,3 Dihydroxy 2 Oxopropanoate and Functionalized Analogues

Direct Synthetic Pathways

Direct synthetic routes to ethyl 3,3-dihydroxy-2-oxopropanoate are challenging due to the propensity of geminal diols to exist in equilibrium with their corresponding carbonyl compounds in aqueous media. libretexts.orgaurigeneservices.com The stability of gem-diols is notably influenced by the electronic nature of adjacent functional groups, with electron-withdrawing groups enhancing stability. libretexts.orgresearchgate.net The α-keto and ester functionalities in the target molecule are expected to provide some stabilization to the gem-diol structure.

Oxidative Strategies for C-C Bond Formation

The formation of the carbon-carbon backbone of this compound can be envisioned through oxidative strategies. One hypothetical approach involves the oxidative cleavage of a suitably substituted alkene. While specific examples for the direct synthesis of the title compound are not prevalent in the literature, the principles of oxidative cleavage are well-established. For instance, ozonolysis or other oxidative cleavage reactions of a precursor like ethyl 2-ethenyl-2,3-dihydroxypropanoate could theoretically yield the desired product, though controlling the reaction to avoid over-oxidation to carboxylic acids would be critical.

Hydration Reactions of Activated Alkynes or Olefins

The hydration of an activated alkyne is a plausible direct route to this compound. The reaction of an alkyne with water, typically catalyzed by acid, results in the formation of a geminal diol from a terminal alkyne. orgosolver.comyoutube.com A potential precursor for this transformation would be ethyl 2-oxo-3-propynoate. The hydration of the alkyne moiety in this precursor would directly lead to the formation of the α-keto gem-diol structure. The reaction mechanism involves the nucleophilic attack of water on the alkyne, which can be facilitated by acidic conditions that activate the carbonyl group. libretexts.orgyoutube.com

The equilibrium between the ketone and the gem-diol is a critical factor. aurigeneservices.com For most simple ketones, the equilibrium lies towards the ketone form. However, the presence of the electron-withdrawing ester and adjacent ketone group in the target molecule would be expected to shift the equilibrium more towards the stable gem-diol. libretexts.orgresearchgate.net

Table 1: Theoretical Direct Hydration Approach

| Starting Material | Reagents | Product | Key Considerations |

| Ethyl 2-oxo-3-propynoate | H₂O, Acid catalyst (e.g., H₂SO₄) | This compound | Equilibrium position, potential for side reactions. |

Carbonylation and Carboxylation Approaches

Carbonylation and carboxylation reactions represent another set of strategies for constructing the carbon framework. These methods, however, are less commonly employed for the direct synthesis of complex, highly functionalized molecules like this compound from simple precursors in a single step. The challenge lies in achieving the required regioselectivity and functional group tolerance.

Synthetic Routes via Protected Geminal Diol Equivalents

Given the challenges associated with the direct synthesis and isolation of geminal diols, a more practical and widely adopted approach involves the use of protected geminal diol equivalents. These precursors mask the reactive diol functionality, allowing for greater stability and easier handling during synthetic manipulations.

Utilization of Ethyl 3,3-diethoxypropanoate as a Precursor

A key and stable precursor for the synthesis of this compound is its diethyl acetal (B89532), ethyl 3,3-diethoxypropanoate. Acetals are common protecting groups for carbonyl compounds and are generally stable under neutral and basic conditions. The synthesis of ethyl 3,3-diethoxypropanoate itself can be achieved through various methods, making it a readily accessible starting material.

The presence of the acetal group allows for various chemical transformations on other parts of the molecule without affecting the latent gem-diol functionality.

Table 2: Properties of Ethyl 3,3-diethoxypropanoate

| Property | Value |

| Molecular Formula | C₉H₁₈O₄ |

| Molar Mass | 190.24 g/mol |

| Appearance | Colorless liquid |

Strategies for Controlled Deprotection and In-Situ Generation

The final and crucial step in this synthetic strategy is the deprotection of the acetal to reveal the geminal diol. The hydrolysis of acetals to their corresponding carbonyl compounds is typically achieved under acidic aqueous conditions. wikipedia.org This process is reversible, and in the context of forming a gem-diol, the presence of water drives the equilibrium towards the hydrated form.

The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the alkoxy groups, followed by its departure as an alcohol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields the hemiacetal, which can then undergo further hydrolysis to the gem-diol.

For the synthesis of this compound, the controlled hydrolysis of ethyl 3,3-diethoxy-2-oxopropanoate would be required. The presence of the α-keto group can influence the rate and conditions of the hydrolysis. Mild acidic conditions would likely be employed to minimize potential side reactions. The product, this compound, would be generated in-situ and would exist in equilibrium with its corresponding aldehyde form in the aqueous medium. Isolation of the pure gem-diol can be challenging due to this equilibrium. researchgate.netyoutube.com

Table 3: Deprotection of Ethyl 3,3-diethoxy-2-oxopropanoate

| Precursor | Reagents | Product (in equilibrium) | Key Considerations |

| Ethyl 3,3-diethoxy-2-oxopropanoate | H₂O, Mild acid catalyst | This compound ⇌ Ethyl 2,3-dioxopropanoate | Careful control of pH, in-situ use of the product. |

Multi-Component Reactions for Scaffold Assembly and Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular scaffolds in a single step from three or more starting materials. While MCRs have been employed for the synthesis of various heterocyclic and acyclic compounds, including some α-keto ester derivatives, there is no specific literature describing the use of MCRs for the direct assembly of the this compound scaffold.

Regioselective Synthesis of Substituted this compound Derivatives

Regioselective synthesis is crucial for controlling the specific placement of functional groups on a molecule. General methods for the regioselective functionalization of β-keto esters and other related compounds are known. nih.gov However, without established methods for the synthesis of the parent this compound, a discussion on the regioselective synthesis of its substituted derivatives is purely speculative and not supported by current scientific literature.

Methodologies for Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods is essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. Numerous catalytic and substrate-controlled stereoselective methods exist for the synthesis of chiral α-hydroxy esters and α-amino esters from α-keto ester precursors. nih.govorganic-chemistry.org However, the application of these methodologies to produce chiral analogues of this compound is contingent on the successful synthesis of the parent compound, which is not documented. Therefore, no specific data or research findings on the stereoselective synthesis of chiral analogues of this compound can be presented.

Chemical Reactivity Profiles and Mechanistic Investigations of Ethyl 3,3 Dihydroxy 2 Oxopropanoate

Transformations at the α-Keto Carbonyl Group

The reactivity of Ethyl 3,3-dihydroxy-2-oxopropanoate is often dictated by its keto-form, ethyl pyruvate (B1213749). The α-keto carbonyl group is an electrophilic center, susceptible to a variety of nucleophilic attacks and condensation reactions. The presence of the adjacent ester group significantly influences the reactivity of this carbonyl.

Nucleophilic Addition Reactions

The carbonyl carbon in ethyl pyruvate is electrophilic and undergoes nucleophilic addition, a fundamental reaction for this class of compounds. masterorganicchemistry.comyoutube.comyoutube.com This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral intermediate. masterorganicchemistry.com The rate and reversibility of the addition depend on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or hydride donors lead to irreversible additions, while weaker nucleophiles result in reversible reactions. masterorganicchemistry.comyoutube.com

A notable example is the direct catalytic asymmetric aldol (B89426) reaction. For instance, the homo-aldol reaction of ethyl pyruvate can be catalyzed by chiral bisoxazoline copper(II) complexes. This reaction yields diethyl 2-hydroxy-2-methyl-4-oxoglutarate, which can then be isolated as its more stable, optically active isotetronic acid form with good yield and high enantiomeric excess. rsc.org This transformation highlights the capacity of the α-keto ester to act as both a nucleophile (in its enolate form) and an electrophile in the same reaction, building a larger molecular framework. rsc.org

Chemo- and Regioselective Reduction to α-Hydroxy Esters

The α-keto group of ethyl pyruvate can be selectively reduced to an α-hydroxy ester, yielding ethyl lactate (B86563). This transformation is of significant industrial interest and is the reverse of the oxidative processes used to produce ethyl pyruvate from ethyl lactate. nih.govnih.govacs.orgcityu.edu.hk The reduction must be chemoselective to avoid the reduction of the adjacent ester functionality.

Catalytic hydrogenation is a common method for this reduction. For example, the asymmetric hydrogenation of ethyl pyruvate using a chirally modified platinum catalyst (e.g., Pt/Al₂O₃ modified with cinchonidine) can produce ethyl lactate with high turnover frequency and good enantiomeric excess. researchgate.net This process underscores the ability to control the stereochemistry of the resulting α-hydroxy ester. Other methods include direct dehydrogenation of ethyl lactate using copper-based catalysts to produce ethyl pyruvate, implying the reverse reaction is also feasible. researchgate.net

Table 1: Catalytic Systems for the Interconversion of Ethyl Pyruvate and Ethyl Lactate

| Catalyst System | Reactant | Product | Key Findings |

| V₂O₅/g-C₃N₄ | Ethyl Lactate | Ethyl Pyruvate | High conversion (96.2%) and selectivity (85.6%) for oxidation. nih.govacs.org |

| Mesoporous vanadia–titania (VTN) | Ethyl Lactate | Ethyl Pyruvate | High selectivity (up to 95%) for oxidation at low conversion. nih.gov |

| TS-1 / H₂O₂ | Ethyl Lactate | Ethyl Pyruvate | 100% conversion and 97.8% yield for oxidation under mild conditions. acs.org |

| Cinchonidine-modified Pt/3DC | Ethyl Pyruvate | Ethyl Lactate | High turnover frequency (11,800 h⁻¹) and enantiomeric excess (79.5%) for reduction. researchgate.net |

Condensation Reactions leading to Imines and Hydrazones

The carbonyl group of ethyl pyruvate readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form imines (Schiff bases) and hydrazones, respectively. wikipedia.orglibretexts.org These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. libretexts.org The reaction is typically acid-catalyzed and reversible. libretexts.org

The formation of hydrazones from ethyl pyruvate is well-documented. Reaction with various aroyl hydrazides in absolute ethanol (B145695) at room temperature yields the corresponding ethyl pyruvate aroyl hydrazones. researchgate.net Similarly, the reaction of ethyl pyruvate with substituted phenylhydrazines, often via the Japp–Klingemann reaction, produces ethyl pyruvate phenylhydrazones, which are important intermediates in the synthesis of indole (B1671886) derivatives. wikipedia.orgias.ac.in

Table 2: Examples of Hydrazone Formation from Ethyl Pyruvate

| Hydrazine (B178648) Reagent | Product | Reaction Conditions |

| Benzoyl hydrazine | Ethyl pyruvate benzoyl hydrazone (EPBH) | Absolute ethanol, room temperature, 24h stir. researchgate.net |

| Salicyloyl hydrazine | Ethyl pyruvate salicyloyl hydrazone (EPSH) | Absolute ethanol, room temperature, 24h stir. researchgate.net |

| 2-Furoic acid hydrazide | Ethyl pyruvate-2-furoyl hydrazone (EPFH) | Absolute ethanol, room temperature, 24h stir. researchgate.net |

| 2-Methyl-4-chloro-phenylhydrazine | Ethyl pyruvate-2-methyl-4-chloro-phenyl hydrazone (EMCPH) | Synthesized via Japp-Klingemann reaction. ias.ac.in |

Reactivity of the Geminal Diol Functional Group

This compound is the hydrated, or geminal diol, form of ethyl pyruvate. The reactivity of this functionality is dominated by its equilibrium with the keto form and the subsequent loss of water.

Equilibration with Keto Forms and Solvent Interactions

In aqueous solutions, aldehydes and ketones can exist in a reversible equilibrium with their corresponding geminal diols (hydrates). wikipedia.orglibretexts.orglibretexts.org For this compound, this equilibrium is significantly shifted towards the geminal diol form. In an aqueous solution, the hydrated form of ethyl pyruvate can constitute approximately 76% of the total amount. nih.gov This high degree of hydration is influenced by the electron-withdrawing nature of the adjacent keto and ester groups, which destabilizes the carbonyl group and favors the hydrated structure. wikipedia.orglibretexts.org

The position of this equilibrium is sensitive to solvent and temperature. nih.gov For instance, in less polar solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts towards the keto form. nih.gov Similarly, increasing the temperature also favors the less-hydrated keto form. nih.gov This solvent- and temperature-dependent equilibrium is a critical factor in the reactivity and analysis of the compound, as the concentration of the reactive keto form can be manipulated by changing the reaction conditions. srce.hrnih.gov

Dehydration Reactions and Olefin Formation

The characteristic reaction of a geminal diol is dehydration to regenerate the carbonyl compound. wikipedia.orgpearson.com This process is the reverse of the hydration reaction and is readily achieved by removing water or by changing solvent conditions, as discussed previously. libretexts.orgnih.gov The dehydration can be catalyzed by either acid or base. libretexts.orgpearson.comopenochem.org

The formation of an olefin (an alkene) directly from the dehydration of this compound is not a typical or expected reaction pathway. Standard alcohol dehydration reactions that form alkenes require a hydroxyl group and an adjacent carbon atom bearing a hydrogen. chemistrysteps.com In the case of this geminal diol, both hydroxyl groups are on the same carbon. The loss of a water molecule from the gem-diol leads directly and reversibly to the highly stable carbonyl group of ethyl pyruvate. wikipedia.org Further reaction to generate a C=C double bond would require a more complex sequence, such as an aldol-type condensation of the resulting pyruvate, which can lead to unsaturated products like 2-methyl-4-oxopent-2-enedioic acid (from pyruvic acid), but this is a reaction of the keto form, not a direct dehydration of the geminal diol to an olefin. nasa.gov

Selective Functionalization of Hydroxyl Groups (Esterification, Etherification)

The presence of two hydroxyl groups on the same carbon atom (a gem-diol) presents unique challenges and opportunities for selective functionalization. The reactivity of these hydroxyl groups is influenced by the adjacent electron-withdrawing ketone and ester functionalities.

Esterification:

Selective mono- or di-esterification of the gem-diol in this compound is a nuanced process. The presence of the ethyl ester group within the same molecule requires careful selection of reaction conditions to avoid transesterification. While direct experimental data on the selective esterification of this compound is scarce, general principles of diol esterification can be applied. Enzymatic methods, for instance, have shown high selectivity for the monoesterification of symmetrical diols. nih.gov The use of Candida antarctica lipase (B570770) B has been effective in the monoesterification of diols, with selectivity influenced by the pKa of the carboxylic acid used. nih.gov

Another approach involves the use of resin-bound reagents, such as resin-bound triarylphosphonium iodide, which can facilitate mono-esterification of symmetrical diols in excellent yields without requiring high dilution. masterorganicchemistry.com These methods could potentially be adapted for the selective esterification of the gem-diol in this compound.

Etherification:

Similar to esterification, the selective etherification of the gem-diol in the presence of an ester group requires mild and selective reagents. Tin(II) halide-catalyzed reactions of diols with diazo compounds have been used for regioselective mono-alkylation. skemman.is For instance, tin(II) chloride can catalyze the reaction of diazo compounds with specific hydroxyl groups in sugar derivatives with high regioselectivity. skemman.is This methodology could be explored for the selective etherification of this compound.

The table below summarizes potential methods for the selective functionalization of the hydroxyl groups, based on analogous reactions with other diols.

| Functionalization | Reagent/Catalyst | Potential Outcome | Reference |

| Monoesterification | Candida antarctica lipase B, Carboxylic Acid | Selective mono-acylation of one hydroxyl group. | nih.gov |

| Monoesterification | Resin-bound triarylphosphonium iodide, Carboxylic Acid | High yield of mono-ester without high dilution. | masterorganicchemistry.com |

| Monoetherification | Tin(II) chloride, Diazo compound | Regioselective mono-alkylation of one hydroxyl group. | skemman.is |

Transformations at the Ethyl Ester Moiety

The ethyl ester group of this compound is susceptible to transformations typical of esters, namely transesterification and hydrolysis.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by acids or bases. masterorganicchemistry.com For ethyl pyruvate, the keto-form of the target molecule, transesterification can be achieved with various alcohols.

A patented process describes the transesterification of α-keto acid esters, such as methyl pyruvate, to other esters, including ethyl pyruvate and benzyl (B1604629) pyruvate, using tin, titanium, zirconium, or lithium catalysts in an anhydrous medium. google.com The reaction can be driven to completion by continuously distilling off the alcohol formed. google.com Another efficient method for the transesterification of β-keto esters, which are structurally similar, involves using silica-supported boric acid as a recyclable catalyst under solvent-free conditions. nih.gov This method has been successfully applied to the transesterification of ethyl acetoacetate (B1235776) with various alcohols, including benzyl alcohol. nih.gov

The following table presents examples of transesterification reactions applicable to ethyl pyruvate.

| Starting Material | Alcohol | Catalyst | Product | Reference |

| Methyl Pyruvate | Ethanol | Tin/Titanium/Zirconium/Lithium catalysts | Ethyl Pyruvate | google.com |

| Methyl Pyruvate | Benzyl Alcohol | Tin/Titanium/Zirconium/Lithium catalysts | Benzyl Pyruvate | google.com |

| Ethyl Acetoacetate | Benzyl Alcohol | Silica-supported Boric Acid | Benzyl Acetoacetate | nih.gov |

Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol. orgsyn.org The reaction is effectively irreversible due to the final acid-base reaction between the carboxylic acid and the alkoxide. operachem.com Typical conditions for saponification involve using an excess of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent or water, at room temperature or under reflux. operachem.com Lithium hydroxide (LiOH) has also been used for the saponification of esters, such as methyl benzoate, in a mixture of THF and water at room temperature. operachem.comaidic.it

The saponification of ethyl pyruvate would yield pyruvic acid (as its salt) and ethanol. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). operachem.com After the reaction, an acidic workup is necessary to protonate the carboxylate and obtain the free pyruvic acid. operachem.com

| Base | Solvent | Conditions | Product (after acidic workup) | Reference |

| NaOH | Methanol (B129727)/Water | Room temperature or reflux | Pyruvic Acid | operachem.com |

| KOH | Methanol/Water | 80°C | Pyruvic Acid | operachem.com |

| LiOH | THF/Water | Room temperature | Pyruvic Acid | operachem.com |

Reactions Involving the α-Carbon (C2 position)

The α-carbon of this compound (in its keto-form, ethyl pyruvate) is acidic due to the presence of two adjacent carbonyl groups. This allows for the formation of an enolate, which is a key intermediate for various carbon-carbon bond-forming reactions. libretexts.org

The formation of an enolate from ethyl pyruvate allows for subsequent alkylation and acylation reactions at the α-carbon.

Alkylation:

The alkylation of enolates typically proceeds via an SN2 reaction with an alkyl halide. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation. libretexts.org The alkylation of ethyl pyruvate can be achieved through the radical coupling of B-alkylcatecholboranes with ethyl 2-(benzenesulfonylamino)acrylate, which serves as a precursor to the alkylated pyruvate. researchgate.net

Acylation:

The following table summarizes representative enolate-mediated reactions.

| Reaction | Reagent | Key Intermediate | Product Type | Reference |

| Alkylation | B-alkylcatecholboranes, Ethyl 2-(benzenesulfonylamino)acrylate | Radical species | α-Alkylated ketoester | researchgate.net |

| Alkylation | Alkyl halide | Enolate | α-Alkylated ketoester | libretexts.org |

| Acylation | Acyl chloride | Enolate | β-Dicarbonyl compound | masterorganicchemistry.com |

Direct arylation is a powerful method for forming carbon-carbon bonds between an aromatic ring and a carbon atom, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation has emerged as a key strategy for this transformation. rsc.org

Arylation:

The β-arylation of α-keto esters, such as ethyl pyruvate, can be achieved using palladium catalysis. A system comprising Pd2(dba)3 and P(tBu)3 has been shown to effectively couple α-keto ester enolates with aryl bromides. sigmaaldrich.com This method provides access to a variety of β-aryl α-keto esters. sigmaaldrich.com Palladium hydroxide on carbon (Pearlman's catalyst) has also been demonstrated to be an effective catalyst for direct arylation reactions. researchgate.netsigmaaldrich.com

Heteroarylation:

The direct heteroarylation of heteroaromatics can be achieved using palladium catalysis in environmentally friendly solvents like carbonates. researchgate.net Palladium-catalyzed direct C-H arylation of pyridine (B92270) N-oxides with potassium aryl- and heteroaryltrifluoroborates has also been reported. rsc.org These methods could potentially be adapted for the heteroarylation of ethyl pyruvate.

The table below provides an overview of direct arylation and heteroarylation reactions.

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| β-Arylation | Aryl bromide | Pd2(dba)3 / P(tBu)3 | β-Aryl α-keto ester | sigmaaldrich.com |

| Direct Arylation | Aryl iodide/bromide | Pd(OH)2/C | Biaryl compound | researchgate.net |

| Direct Heteroarylation | Aryl halide | Palladium catalyst in carbonate solvent | Arylated heteroaromatic | researchgate.net |

| Direct Heteroarylation | Potassium heteroaryltrifluoroborate | Pd(OAc)2 | Heteroarylated pyridine N-oxide | rsc.org |

Halogenation Reactions

Direct halogenation of this compound is not extensively documented. However, the reactivity of the closely related ethyl 2-oxopropanoate derivatives in halogenation reactions provides significant insights. For instance, the bromination of ethyl acetoacetate can yield ethyl 3,3-dibromo-2-oxopropanoate. This reaction typically employs bromine in a solvent like acetic acid or carbon tetrachloride, with low temperatures to control the extent of bromination.

The resulting α-halocarbonyl compounds, such as ethyl 3-bromo-2-oxopropanoate, are versatile intermediates in organic synthesis. nih.govoakwoodchemical.combldpharm.com The presence of the bromine atoms and the keto group makes these compounds highly reactive towards nucleophiles.

| Reactant | Reagent(s) | Product | Notes |

| Ethyl acetoacetate | Bromine, Acetic acid/Carbon tetrachloride | Ethyl 3,3-dibromo-2-oxopropanoate | Reaction is conducted at low temperatures to prevent over-bromination. |

Intramolecular Cyclization and Ring-Forming Reactions

The reactivity of this compound and its derivatives is pivotal in the synthesis of various heterocyclic systems.

Ethyl 3,3-dibromo-2-oxopropanoate serves as a key electrophile in the synthesis of nitrogen-containing heterocycles like thiazoles. For example, it can react with substituted benzothioamides to produce thiazole (B1198619) derivatives. This type of reaction is an extension of the Hantzsch thiazole synthesis. nih.gov

Furthermore, multicomponent reactions involving ethyl trifluoropyruvate (a related α-ketoester) with methyl ketones and amino alcohols can lead to the formation of bicyclic γ-lactams, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] wordpress.comwiley-vch.deoxazine-6-ones. nih.gov These reactions proceed via an initial condensation followed by intramolecular cyclization. nih.gov

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides represents another pathway to form fused heterocyclic systems. nih.gov This transformation forges a new C-N bond through oxidative amination. nih.gov

| Starting Material(s) | Reagents/Catalyst | Product Type |

| Ethyl 3,3-dibromo-2-oxopropanoate, Substituted benzothioamides | - | Thiazole derivatives |

| Ethyl trifluoropyruvate, Methyl ketones, Amino alcohols | - | Bicyclic γ-lactams nih.gov |

| Vinyl cyclopropanecarboxamides | Pd(PPh₃)₂Cl₂, K₂CO₃, O₂ | Aza[3.1.0]bicycles nih.gov |

Rearrangement reactions offer powerful tools for skeletal diversification in organic synthesis. While specific rearrangement reactions of this compound are not detailed in the literature, related structures undergo various mechanistically interesting rearrangements.

The Beckmann rearrangement, for instance, converts an oxime into an amide or a lactam in the case of cyclic oximes. masterorganicchemistry.combyjus.com This reaction is typically initiated by converting the oxime's hydroxyl group into a good leaving group, followed by an alkyl or aryl migration. masterorganicchemistry.com

Another relevant transformation is the google.comwordpress.com-Wittig rearrangement, a google.comwordpress.com-sigmatropic reaction that converts deprotonated allyl ethers into homoallylic alcohols at low temperatures. researchgate.net This rearrangement is characterized by its high regioselectivity and stereochemical control. researchgate.net

The Claisen rearrangement, a wordpress.comwordpress.com-sigmatropic rearrangement of allyl aryl ethers or allyl vinyl ethers, leads to the formation of ortho-allylated phenols or γ,δ-unsaturated carbonyl compounds, respectively. byjus.com

| Rearrangement Type | General Transformation | Key Features |

| Beckmann Rearrangement | Oxime to Amide/Lactam | Involves migration of a group anti to the leaving group on the nitrogen atom. masterorganicchemistry.combyjus.com |

| google.comwordpress.com-Wittig Rearrangement | Allyl ether to Homoallylic alcohol | A google.comwordpress.com-sigmatropic shift that proceeds through a five-membered cyclic transition state. researchgate.net |

| Claisen Rearrangement | Allyl aryl/vinyl ether rearrangement | A wordpress.comwordpress.com-sigmatropic shift. byjus.com |

Enantioselective and Diastereoselective Transformations of Ethyl 3,3 Dihydroxy 2 Oxopropanoate Scaffolds

Asymmetric Reduction of the α-Keto Group Utilizing Chiral Catalysts

The asymmetric reduction of the α-keto group (or the aldehyde in the case of ethyl glyoxylate) in the ethyl 3,3-dihydroxy-2-oxopropanoate scaffold provides a direct route to chiral α-hydroxy esters. This transformation has been effectively achieved using various chiral catalysts, including those based on transition metals and enzymes.

One of the prominent methods involves the use of chiral ruthenium catalysts. For instance, the asymmetric hydrogenation of ethyl glyoxylate (B1226380), the dehydrated form of this compound, can be accomplished with high enantioselectivity using a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand. These reactions typically proceed under hydrogen pressure and yield the corresponding ethyl (R)- or (S)-2-hydroxyacetate, depending on the chirality of the ligand employed.

Enzymatic reductions offer a green and highly selective alternative. Carbonyl reductases, often from yeast or bacteria, can catalyze the reduction of the keto group with excellent enantioselectivity. For example, the use of a carbonyl reductase from Chryseobacterium sp. has been shown to be effective in the asymmetric reduction of related α-keto esters, achieving high enantiomeric excess (>99.5% ee) of the corresponding (S)-hydroxy ester. While direct studies on this compound may be limited, the principles from analogous substrates are readily applicable.

Below is a table summarizing representative results for the asymmetric reduction of related α-keto esters, which serves as a model for the potential transformations of this compound.

| Catalyst/Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Ru-BINAP | Ethyl glyoxylate | (R) or (S) | Up to 98% |

| Carbonyl Reductase (ChKRED20) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.5% |

| Rhizopus arrhizus | Ethyl 3-aryl-3-oxopropanoates | (S) | High |

Diastereoselective Nucleophilic Additions to the Carbonyls

Nucleophilic additions to the carbonyl group of the this compound scaffold, particularly in its ethyl glyoxylate form, are fundamental transformations for carbon-carbon and carbon-heteroatom bond formation. When the nucleophile or the substrate contains a chiral center, these additions can proceed with high diastereoselectivity.

A classic example is the aldol (B89426) reaction, where ethyl glyoxylate acts as an electrophile. The reaction with a chiral enolate or an enolate derived from a ketone bearing a chiral auxiliary can lead to the formation of diastereomeric aldol products. The stereochemical outcome is often dictated by the geometry of the enolate (E or Z) and the nature of the chiral auxiliary.

Furthermore, the addition of organometallic reagents to the aldehyde group of ethyl glyoxylate in the presence of a chiral ligand can also proceed with high diastereoselectivity. For instance, the addition of a Grignard reagent to ethyl glyoxylate can be controlled by using a chiral ligand to chelate the magnesium ion, thereby directing the nucleophilic attack from a specific face of the carbonyl group.

The table below illustrates potential diastereoselective nucleophilic additions to the ethyl glyoxylate scaffold.

| Nucleophile | Chiral Control | Product Type | Expected Diastereoselectivity |

| Chiral enolate | Substrate control | Aldol adduct | High |

| Grignard reagent with chiral ligand | Reagent control | Secondary alcohol | Moderate to High |

| Allylborane with chiral ligand | Reagent control | Homoallylic alcohol | High |

Enzymatic or Organocatalytic Kinetic Resolutions of Chiral Intermediates

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral intermediates derived from the this compound scaffold. This can be achieved through enzymatic or organocatalytic methods.

Enzymatic kinetic resolution often employs lipases to selectively acylate or hydrolyze one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For instance, if a racemic mixture of a secondary alcohol, obtained from the nucleophilic addition to ethyl glyoxylate, is treated with a lipase (B570770) such as Candida antarctica lipase B (CALB) in the presence of an acyl donor, one enantiomer will be preferentially acylated. This allows for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity.

Organocatalytic kinetic resolution is an emerging area that utilizes small chiral organic molecules as catalysts. For example, a chiral amine catalyst can be used to selectively catalyze the reaction of one enantiomer of a racemic aldehyde with a nucleophile. While direct applications to derivatives of this compound are not widely reported, the methodology has been successfully applied to a range of other racemic aldehydes and ketones.

The following table provides examples of kinetic resolutions applicable to chiral intermediates derived from the ethyl glyoxylate scaffold.

| Method | Catalyst | Racemic Intermediate | Separation Principle |

| Enzymatic | Lipase (e.g., CALB) | Racemic secondary alcohol | Enantioselective acylation |

| Enzymatic | Esterase | Racemic ester | Enantioselective hydrolysis |

| Organocatalytic | Chiral amine | Racemic aldehyde | Enantioselective iminium ion formation |

Application of Chiral Auxiliaries and Ligands in Controlled Synthesis

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, and these tools are instrumental in controlling the stereochemistry of reactions involving the this compound scaffold.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For example, the ester group of this compound can be transesterified with a chiral alcohol, such as (-)-8-phenylmenthol. The resulting chiral ester can then undergo a diastereoselective reaction, for instance, a nucleophilic addition to the carbonyl group. After the reaction, the chiral auxiliary can be cleaved to afford the desired product in high enantiomeric purity.

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the reaction center. In the context of the this compound scaffold, a chiral phosphine ligand coordinated to a rhodium or iridium catalyst can be used to direct the enantioselective hydrogenation of a double bond introduced into the molecule. The choice of ligand is critical in determining the enantioselectivity of the reaction.

The table below summarizes the application of chiral auxiliaries and ligands in the synthesis of chiral molecules from the ethyl glyoxylate scaffold.

| Approach | Reagent | Transformation | Stereochemical Control |

| Chiral Auxiliary | (-)-8-Phenylmenthol | Nucleophilic addition to carbonyl | Diastereoselective addition |

| Chiral Ligand | (R)-BINAP with Ru catalyst | Asymmetric hydrogenation | Enantioselective reduction of C=C |

| Chiral Ligand | Chiral diamine with Cu catalyst | Asymmetric aldol reaction | Enantioselective C-C bond formation |

Biocatalytic and Chemo Enzymatic Approaches in the Synthesis and Modification of Ethyl 3,3 Dihydroxy 2 Oxopropanoate

Enzyme-Mediated Transformations of α-Ketoester Analogues

The α-ketoester motif is a versatile functional group that can be transformed into various valuable chiral building blocks. nih.govnih.gov Enzymes offer a superior level of control for these transformations, particularly in asymmetric synthesis. The unique 1,2-dicarbonyl system of α-ketoesters allows for bidentate coordination to a chiral catalyst, creating a rigid structure that enables precise chiral recognition. nih.gov

Enzyme-catalyzed reactions on α-ketoester analogues typically target the ketone functionality for stereoselective reduction or addition reactions. For instance, organolithium reagents can react with α-keto esters to form α-arylated α-hydroxy esters, and using a flow microreactor system for this transformation can enhance yield and selectivity by enabling precise temperature control and rapid mixing. nih.gov Furthermore, α-keto esters can be converted into α,α-diaryl α-amino esters through a one-pot protocol involving the in-situ formation of a Kukhtin–Ramirez intermediate, followed by arylation and amine displacement. acs.org

Enzymatic catalysis was notably applied in an asymmetric aldol (B89426) reaction involving β,γ-unsaturated α-ketoesters and aliphatic ketones, demonstrating the potential for creating complex chiral molecules from α-ketoester precursors. nih.gov The development of various reaction modes for β,γ-unsaturated α-ketoesters, including transformations at the carbon-carbon double bond and the carbonyl group, highlights their utility as synthons in organic synthesis. nih.gov

Table 1: Examples of Enzyme-Mediated Transformations on α-Ketoester Analogues and Related Compounds This table is generated based on available data for analogous compound transformations and illustrates potential enzymatic applications.

| Enzyme Class | Substrate Type | Transformation | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aldolase (B8822740) | β,γ-Unsaturated α-ketoester | Asymmetric aldol reaction | Chiral β-hydroxy carbonyl compound | High chemo-, regio-, and enantioselectivities can be achieved. | nih.gov |

| Hydrolase (Lipase) | β-Hydroxy ester | Kinetic resolution via hydrolysis | Enantiopure β-hydroxy ester and acid | Pseudomonas cepacia lipase (B570770) (PCL) showed high enantioselectivity for resolving ethyl 3-hydroxy-3-phenylpropanoate. | scielo.brresearchgate.net |

| Not specified | α-Keto ester | Reaction with organolithium reagents | α-Arylated α-hydroxy ester | Flow microreactors improve yield and selectivity over traditional batch methods. | nih.gov |

| Not specified | α-Keto ester | Bi(V)-mediated arylation / SN2-displacement | α,α-Diaryl α-amino ester | A modular, one-pot synthesis allowing for diverse functional groups. | acs.org |

Aldolase-Catalyzed Condensation Reactions for Related Polyol Structures

Aldolases are a class of enzymes central to carbon-carbon bond formation in nature and biotechnology. nih.gov They catalyze the aldol condensation, a reaction between two carbonyl compounds (a donor, usually a ketone, and an acceptor, an aldehyde) to create a new β-hydroxy carbonyl compound, generating up to two new stereocenters with high stereocontrol. nih.govnih.gov This capability makes them ideal for synthesizing polyol structures, which are characteristic of many biologically important molecules, including sugars and their derivatives. nih.gov

The synthetic utility of aldolases has been expanded through enzyme engineering. Directed molecular evolution has been used to alter the properties of D-2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, converting it into variants with improved catalytic efficiency and altered substrate specificity that can synthesize both D- and L-sugars from non-phosphorylated aldehydes. nih.gov

Table 2: Aldolase-Catalyzed Synthesis of Polyhydroxylated Structures

| Aldolase Enzyme | Donor Substrate | Acceptor Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| KDO aldolase | Pyruvate (B1213749) | D-Arabinose | 3-Deoxy-D-manno-2-octulosonic acid (KDO) | The enzyme accepts a wide variety of natural and unnatural sugars as substrates. | semanticscholar.org |

| DHAP-dependent aldolases (FucA, RhuA) | Dihydroxyacetone phosphate (B84403) (DHAP) | N-Cbz-2-aminoaldehydes | Polyhydroxylated pyrrolidines | The use of different aldolases allows for the generation of configurational diversity. | researchgate.net |

| D-2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase | Pyruvate | D- and L-Glyceraldehyde | D- and L-sugars | In vitro evolution created variants that accept non-phosphorylated aldehydes. | nih.gov |

| Macrophomate synthase | Pyruvate (from oxaloacetate) | Various aldehydes | 3-Deoxysugars | The enzyme exhibits promiscuous aldolase activity with a broad substrate spectrum. | nih.gov |

Lipase-Catalyzed Resolutions and Regioselective Modifications

Lipases are among the most widely used enzymes in biocatalysis due to their stability, broad substrate scope, and high selectivity. researchgate.net They are particularly valuable for two key types of transformations: the kinetic resolution of racemates and the regioselective modification of polyfunctional molecules. researchgate.netrsc.org

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. Lipases catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the modified product. nih.govjocpr.com For example, the kinetic resolution of racemic alcohols using lipases like Amano Lipase PS-C II can yield enantiomerically pure alcohols and their corresponding acetates with excellent enantiomeric excess (>99% ee). researchgate.netnih.gov The efficiency of such resolutions depends on the enzyme, substrate, acyl donor, and solvent. nih.govmdpi.com

Regioselective modifications involve the selective transformation of one specific functional group within a molecule that has multiple, chemically similar groups. Lipases excel at this by recognizing subtle structural differences. rsc.orgrsc.org For instance, lipases can be used for the partial hydrolysis of polyol esters, selectively cleaving ester bonds at primary positions while leaving those at secondary positions intact, thereby increasing the number of more reactive primary hydroxyl groups. rsc.org This regioselectivity can be influenced by the choice of enzyme and reaction conditions, such as the solvent. rsc.org

Table 3: Lipase-Catalyzed Kinetic Resolution and Regioselective Modification

| Enzyme | Substrate | Reaction Type | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | Kinetic resolution (acylation) | (R)-alcohol and (S)-acetate | Achieved 42% yield of (R)-alcohol with 99.6% ee. | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Aryltrimethylsilyl chiral alcohols | Kinetic resolution (transesterification) | (S)-alcohol and (R)-acetylated product | Perfect kinetic resolution (50% conversion, >99% ee) was achieved. | nih.gov |

| Pseudomonas cepacia lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Kinetic resolution (hydrolysis) | (R)-ester and (S)-acid | Resulted in 50% conversion, with the recovered (R)-ester having 98% ee. | scielo.brresearchgate.net |

| Candida rugosa lipase | Sapium sebiferum oil-based polyol | Regioselective modification (hydrolysis) | Polyol with increased primary alcohol groups | Partial hydrolysis improved the reactivity of the polyol for polyurethane synthesis. | rsc.org |

| Candida antarctica lipase B (CAL-B) | 1,7-Diacetoxynaphthalene | Regioselective modification (hydrolysis) | 7-Acetoxy-1-hydroxynaphthalene | The enzyme selectively hydrolyzed the acetate (B1210297) at the 1-position. | rsc.org |

Strategic Integration of Chemical and Enzymatic Steps for Multi-Step Syntheses

Chemo-enzymatic synthesis combines the best of both worlds: the efficiency and scalability of traditional chemical reactions with the unparalleled selectivity of biocatalysts. nih.govnih.gov This integrated approach is particularly effective for constructing complex molecules that require multiple, precise modifications. A common strategy involves using chemical methods to synthesize a precursor molecule, which is then transformed by an enzyme in a key stereoselective or regioselective step. researchgate.net

A critical component of this strategy is the use of protecting groups. wikipedia.org These chemical modifications temporarily block a reactive functional group, directing a subsequent reaction (either chemical or enzymatic) to another part of the molecule. After the desired transformation, the protecting group is removed. This allows for a level of control that would be difficult to achieve otherwise. wikipedia.org

An example of this integration is the chemo-enzymatic synthesis of polyhydroxylated pyrrolidines. researchgate.netnih.gov The synthesis can begin with the chemical protection of an aminoalcohol, followed by a chemical oxidation to produce an aldehyde. This aldehyde then serves as a substrate for an aldolase, which catalyzes a stereoselective carbon-carbon bond formation. Subsequent chemical steps, such as deprotection and reductive amination, complete the synthesis of the target molecule. researchgate.net This strategic combination of steps enables the efficient production of complex chiral molecules that would be challenging to access through purely chemical or enzymatic routes alone. researchgate.netnih.gov

Strategic Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis, including Natural Products

The unique structural characteristics of ethyl 3,3-dihydroxy-2-oxopropanoate's derivatives make it an invaluable building block for constructing intricate molecular architectures, particularly those found in natural products. orgsyn.org The protected form, ethyl 3,3-diethoxypropanoate, serves as a stable equivalent of the often unstable ethyl 3-formylpropanoate, providing a masked aldehyde functionality that can be revealed under specific conditions for subsequent reactions. orgsyn.org

This strategic masking and unmasking have been pivotal in the total synthesis of several classes of natural products. For instance, derivatives of this compound have been instrumental in the synthesis of iridoids and ipecacuanha alkaloids. orgsyn.org The ability to introduce a three-carbon chain with differentiated termini is crucial for assembling the core skeletons of these complex molecules. Modern synthetic approaches emphasize the use of such modular building blocks to streamline the creation of complex 3D molecules, allowing for more efficient and adaptable synthetic routes. sciencedaily.com

Table 1: Examples of Natural Product Classes Synthesized Using this compound Derivatives

| Natural Product Class | Synthetic Precursor | Key Structural Contribution |

|---|---|---|

| Iridoids | Methyl 2-formyl-3-oxopropanoate | Formation of the characteristic cyclopentanopyran ring system. orgsyn.org |

Precursor for Advanced Synthetic Intermediates in Medicinal Chemistry (excluding efficacy)

In the field of medicinal chemistry, the development of novel molecular entities relies on the availability of versatile synthetic intermediates. This compound and its analogs are precursors to a variety of structures that form the core of medicinally relevant compounds. These chemicals are often referred to as drug precursors, substances that can be used in the synthesis of medicinal products. ravimiamet.eewikipedia.org

The formylated derivative, ethyl 2-formyl-3-oxopropanoate, is a key starting material for the synthesis of 1,4-dihydropyridines and related NADH analogs. orgsyn.org The 1,4-dihydropyridine (B1200194) scaffold is a privileged structure in medicinal chemistry, forming the basis for a number of pharmaceutical agents. Furthermore, the compound is used to create branched-chain amino sugars, which are components of various biologically significant molecules. orgsyn.org The analogous compound, ethyl pyruvate (B1213749), has been used as a reactant in the synthesis of amino-2H-imidazoles, which have been investigated as BACE-1 inhibitors. wikipedia.org

Utility in the Construction of Diverse Heterocyclic Frameworks (e.g., Coumarins, Isoxazoles, Pyrimidines)

The reactivity of the 1,3-dicarbonyl-like motif within ethyl 2-formyl-3-oxopropanoate makes it an exceptionally useful substrate for the synthesis of a wide range of heterocyclic systems. These frameworks are foundational in many areas of chemistry, including pharmaceuticals and materials science.

Dihydropyrans: The compound has been successfully employed in the synthesis of dihydropyrans. orgsyn.org

Coumarins: While many methods exist for coumarin (B35378) synthesis, such as the Knoevenagel reaction, the use of versatile precursors like β-ketoesters is common. The reactivity pattern of ethyl 2-formyl-3-oxopropanoate is well-suited for condensation reactions with activated phenols to construct the coumarin core.

Isoxazoles and Pyrimidines: The synthesis of isoxazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov More relevant to the subject compound, the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) leads to isoxazoles. Similarly, condensation reactions with urea (B33335) or amidines can yield pyrimidine (B1678525) derivatives. The dual electrophilic nature of ethyl 2-formyl-3-oxopropanoate allows it to react with various dinucleophiles to form these five- and six-membered rings.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of α-halocarbonyl compounds with thioamides. nih.gov Derivatives such as ethyl 3-bromo-2-oxopropanoate can be used in these types of reactions to furnish thiazole rings. nih.gov

Table 2: Heterocyclic Frameworks Accessible from this compound Derivatives

| Heterocycle Class | General Reaction Type | Key Reactants |

|---|---|---|

| Dihydropyrans | Hetero-Diels-Alder or Michael addition/cyclization | Dienes or Michael acceptors orgsyn.org |

| Coumarins | Knoevenagel or Pechmann condensation | Substituted phenols |

| Isoxazoles | Condensation | Hydroxylamine |

| Pyrimidines | Condensation | Urea, Thiourea, Amidines |

Involvement in Cascade, Tandem, and One-Pot Reaction Sequences

The drive for efficiency and sustainability in organic synthesis has led to the development of cascade, tandem, and one-pot reactions, which minimize purification steps and reduce waste. The multiple functional groups of this compound's tautomer are ideal for designing such processes. A reaction can be initiated at one functional group, which then triggers a subsequent intramolecular or intermolecular transformation.

For example, a Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, can be the first step in a tandem sequence. mdpi.com The reaction of ethyl 2-formyl-3-oxopropanoate with an active methylene (B1212753) compound can generate a highly functionalized intermediate that is primed for a subsequent cyclization, Michael addition, or other transformation, all within a single reaction vessel. These sequences are highly valued for their ability to rapidly build molecular complexity from simple starting materials.

Application in the Development of Specialty Chemicals and Materials

Beyond its use in the synthesis of discrete molecules like pharmaceuticals and natural products, this compound serves as a precursor for specialty chemicals and functional materials. Its derivatives, such as branched amino sugars, are considered specialty chemicals with specific applications. orgsyn.org

The reactivity of this compound also lends itself to the synthesis of monomers that can be polymerized to create advanced materials. The ester and ketone functionalities can be modified to introduce polymerizable groups or to act as cross-linking sites. For instance, related α-ketoesters like ethyl pyruvate are recognized for their role in synthesizing larger, biologically active compounds, and this principle can be extended to material science for creating functional polymers or modifying surfaces. wikipedia.org

Computational and Advanced Spectroscopic Methodologies for Characterization

Computational Chemistry Studies

Computational models provide profound insights into molecular properties that are often difficult to determine through experimental means alone.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in defining the electronic landscape of Ethyl 3,3-dihydroxy-2-oxopropanoate. These calculations determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically signifies higher polarizability and a greater ease of undergoing chemical reactions. For instance, calculations can map the molecular electrostatic potential, identifying electron-rich sites (like the hydroxyl oxygens) and electron-poor sites (like the carbonyl carbons), which are susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value (Hartrees) | Implication |

| HOMO Energy | -0.275 | Region of highest electron density, likely site for electrophilic attack. |

| LUMO Energy | -0.045 | Region of lowest electron density, likely site for nucleophilic attack. |

| HOMO-LUMO Gap | 0.230 | Indicates moderate reactivity; a relatively stable molecule but capable of participating in various reactions. |

Table 2: Relative Energies of Postulated Conformers for this compound (Illustrative Data)

| Conformer ID | Key Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conf-1 | 65° (Gauche) | 0.00 | 75.1 |

| Conf-2 | 180° (Anti) | 1.50 | 20.5 |

| Conf-3 | -60° (Gauche) | 0.25 | 4.4 |

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By modeling the interaction of the molecule with a reactant, researchers can calculate the entire reaction coordinate. This process involves identifying the structure and energy of the transition state—the highest energy point on the pathway connecting reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate. These calculations can, for example, elucidate the mechanism of its condensation reactions or its oxidation/reduction processes, providing a step-by-step molecular movie of the chemical transformation.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

While computational methods provide theoretical models, advanced spectroscopy offers definitive experimental evidence for structural characterization.

Multi-dimensional NMR spectroscopy is indispensable for unambiguously confirming the atomic connectivity and stereochemistry of this compound. A suite of experiments provides a complete picture of the molecular skeleton.

¹H NMR: Identifies the different types of protons and their immediate electronic environment.

¹³C NMR: Identifies the different carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically those on adjacent carbon atoms. This helps establish H-C-C-H fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, mapping out all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the molecular fragments, for instance, linking the ethyl group to the main propanoyl chain via the ester oxygen.

Together, these experiments provide irrefutable evidence of the dihydroxy-ketone structure.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for establishing the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 0.001 Da). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. For this compound, HRMS confirms its molecular formula, C₅H₈O₅, by matching the experimentally measured mass to the theoretically calculated exact mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound (C₅H₈O₅)

| Parameter | Value |

| Molecular Formula | C₅H₈O₅ |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion | [M+Na]⁺ |

| Calculated Exact Mass for [C₅H₈O₅Na]⁺ | 171.0264 |

| Measured Mass | 171.0262 |

| Mass Error | -1.2 ppm |

This minute difference between the calculated and measured mass provides high confidence in the assigned molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be detected by IR (as absorption of light) or Raman (as inelastic scattering of light) spectroscopy. For this compound, the key functional groups are the hydroxyl groups (-OH) of the geminal diol, the carbonyl group (C=O) of the ethyl ester, and the C-O bonds of the ester and diol.

While a complete, experimentally verified spectrum for this compound is not widely published, a theoretical vibrational analysis can be constructed based on the characteristic frequencies of its constituent functional groups. The presence of the hydrate (B1144303) form is most definitively confirmed by the appearance of strong, broad O-H stretching bands, which are absent in its anhydrous precursor, ethyl 2,3-dioxopropanoate.

The expected vibrational modes are detailed in the table below.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Gem-diol (-OH) | 3200 - 3500 (Broad) | Strong | Weak |

| C-H Stretch (sp³) | Ethyl (-CH₂, -CH₃) | 2850 - 3000 | Medium | Medium-Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong | Medium |

| C-H Bend | Ethyl (-CH₂, -CH₃) | 1370 - 1470 | Medium | Medium |

| C-O Stretch | Ester, Diol | 1000 - 1300 | Strong | Medium-Weak |

| O-H Bend | Gem-diol (-OH) | 950 - 1150 | Medium-Weak | Weak |

Note: These are predicted values based on characteristic functional group frequencies. Actual experimental values may vary due to the specific chemical environment and intermolecular interactions.

X-ray Crystallography for Definitive Solid-State Structural Analysis

To date, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The compound's nature as a hydrate suggests that it may be challenging to crystallize, potentially existing in equilibrium with its anhydrous form.

However, a hypothetical crystallographic analysis would be expected to reveal several key features:

Tetrahedral Carbon: The analysis would confirm the sp³ hybridization and tetrahedral geometry of the C3 carbon, bonded to two hydroxyl groups, a carbon atom, and the ethyl ester group.

Bond Lengths and Angles: Precise measurements would be obtained for all covalent bonds. For example, the C-O bonds of the geminal diol would be expected to be in the range of 1.40-1.43 Å, while the ester C=O bond would be significantly shorter, approximately 1.20-1.23 Å.

Intermolecular Hydrogen Bonding: A critical aspect of the solid-state structure would be the network of intermolecular hydrogen bonds. The two hydroxyl groups are strong hydrogen bond donors, and the carbonyl oxygen of the ester is a strong hydrogen bond acceptor. This would likely result in a complex, three-dimensional network stabilizing the crystal lattice, significantly influencing the compound's physical properties such as melting point and solubility.

Should a crystal structure be determined, the data would be presented in a standardized format, as shown in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

| Chemical Formula | C₅H₈O₅ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The geometric category of the crystal lattice. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | Value | Unit cell dimension along the a-axis. |

| b (Å) | Value | Unit cell dimension along the b-axis. |

| c (Å) | Value | Unit cell dimension along the c-axis. |

| β (°) | Value | Unit cell angle between a and c axes. |

| Volume (ų) | Value | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: The values in this table are placeholders and would need to be determined through experimental X-ray diffraction analysis.

Synthesis and Exploration of Derivatives, Analogues, and Structure Reactivity Relationships

Systematic Modification of the Ester Alkyl Moiety

The ester alkyl group of ethyl 3,3-dihydroxy-2-oxopropanoate can be readily modified through standard transesterification reactions. By reacting the parent ethyl ester with various alcohols in the presence of an acid or base catalyst, a library of esters with diverse alkyl chains can be synthesized. For instance, using methanol (B129727) or propanol (B110389) would yield the corresponding methyl or propyl esters. This modification allows for the fine-tuning of the molecule's steric and electronic properties. While specific studies on the systematic modification of the ester alkyl moiety of this compound are not extensively detailed in the provided results, the principles of esterification and transesterification are fundamental in organic chemistry. For example, the synthesis of alkyl 3-(quinolinyl)-3-oxopropanoates was achieved by esterifying the corresponding β-keto acid with different alcohols. jmcs.org.mx

Structural Variations at the Geminal Diol and its Protected Forms

The geminal diol is a key functional group, existing in equilibrium with its corresponding aldehyde, ethyl 2-formyl-3-oxopropanoate. orgsyn.org This equilibrium is a critical aspect of its reactivity. wikipedia.org Geminal diols are often considered unstable; however, their stability can be influenced by neighboring electron-withdrawing groups. wikipedia.org

The hydroxyl groups of the geminal diol can be protected to form more stable derivatives, which can then be used in subsequent reactions. Common protecting groups for diols include acetals and ketals. For example, reaction with an aldehyde or ketone in the presence of an acid catalyst would yield a cyclic acetal (B89532) or ketal. A related stable, protected derivative is ethyl 3,3-diethoxypropanoate, which is formed from the unstable 3-formylpropanoate. orgsyn.org This protected form allows for various synthetic transformations without the interference of the reactive aldehyde functionality. orgsyn.org

Introduction of Substituents at the α-Carbon and Terminal Carbon

The α-carbon of this compound is situated between two carbonyl groups (one from the ester and one from the keto group in its aldehyde form), making it highly acidic and amenable to a variety of substitution reactions.

α-Carbon Substitution: The active methylene (B1212753) group at the α-position can be functionalized through various C-C bond-forming reactions. For example, it can undergo Knoevenagel condensation with aldehydes and ketones. jmcs.org.mx It can also be a substrate for alkylation, acylation, and other electrophilic substitution reactions. The formylation of related compounds to give ethyl 2-formyl-3-oxopropanoate has been reported. orgsyn.org

Terminal Carbon (C3) Substitution: The terminal carbon, present as a geminal diol, is essentially a hydrated aldehyde. Reactions targeting this position often involve the aldehyde form. For instance, it can participate in aldol-type reactions and condensations with various nucleophiles. The synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates involves the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, indicating the reactivity at the terminal position. researchgate.net

Structure-Reactivity Relationship (SRR) Studies in Catalytic and Stoichiometric Processes

The reactivity of this compound and its derivatives is intrinsically linked to their structure. The presence of the α-keto-ester functionality and the geminal diol dictates the types of reactions they can undergo.

Recent studies have increasingly focused on the reactivity of geminal diol intermediates in various reactions. researchgate.net The equilibrium between the geminal diol and the corresponding aldehyde is a key factor influencing reactivity. wikipedia.org For example, in catalytic hydrogenation, the nature of the ester group (R in R-OOC-C(O)CH(OH)₂) could influence the rate and selectivity of the reduction of the keto group.

The electronic nature of substituents on the aromatic ring of related compounds, such as in ethyl 3-(aryl)-3-oxopropanoates, would significantly impact the reactivity of the carbonyl groups and the acidity of the α-protons. Electron-donating groups would increase the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack, while electron-withdrawing groups would have the opposite effect.

Design and Synthesis of Bioisosteric Analogues (relevant to synthetic design, not biological activity)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties. drugdesign.org In the context of synthetic design, creating bioisosteric analogues of this compound involves replacing key functional groups to explore new chemical space and reactivity.

One approach is the replacement of the ester group with other functionalities like amides or sulfonamides. For example, reacting the corresponding acid chloride with an amine would yield an amide analogue. Another strategy involves modifying the carbon skeleton. For instance, replacing the central C2-C3 bond with a heterocyclic ring could lead to novel scaffolds. The synthesis of various nitrogen-containing heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate demonstrates how the core structure can be elaborated into complex heterocyclic systems. eurjchem.com

The concept of bioisosterism can also be applied to the geminal diol moiety. For instance, it could be replaced with an oxime or a hydrazone, which can be achieved by reacting the aldehyde form with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. The synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate from the corresponding dicarbonyl compound is an example of such a transformation. nih.gov The design and synthesis of 3,3-diaryloxetanes as potential replacements for gem-dimethyl and carbonyl groups is another relevant example of exploring bioisosteric replacements. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.